Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride
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Overview
Description
Cyprolidol is a pyridylcyclopropane derivative developed by Neisler Laboratories. It has been studied for its potential antidepressant effects, showing similar qualitative effects to imipramine in animal models . Cyprolidol has been found to block the tyramine-induced rise in blood pressure in anesthetized dogs but potentiates it in conscious dogs .
Preparation Methods
The synthetic routes for cyprolidol involve the use of pyridylcyclopropane as a starting material. The preparation methods typically include the following steps:
Formation of Pyridylcyclopropane: This involves the reaction of pyridine with cyclopropane derivatives under specific conditions.
Functionalization: The pyridylcyclopropane is then functionalized to introduce the desired substituents, such as phenyl groups, through reactions like Friedel-Crafts alkylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity
Chemical Reactions Analysis
Cyprolidol undergoes various chemical reactions, including:
Oxidation: Cyprolidol can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert cyprolidol to its corresponding alcohols.
Substitution: Cyprolidol can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a model compound to study the reactivity of pyridylcyclopropane derivatives.
Biology: Cyprolidol’s effects on blood pressure and its antidepressant properties make it a subject of interest in pharmacological studies.
Industry: Cyprolidol’s chemical properties make it useful in the synthesis of other complex organic compounds.
Mechanism of Action
Cyprolidol exerts its effects by interacting with neurotransmitter systems in the brain. It is believed to modulate the levels of neurotransmitters like serotonin and norepinephrine, similar to other antidepressants. The exact molecular targets and pathways involved include the inhibition of neurotransmitter reuptake and modulation of receptor activity .
Comparison with Similar Compounds
Cyprolidol can be compared with other pyridylcyclopropane derivatives and antidepressants:
Imipramine: Both cyprolidol and imipramine exhibit antidepressant effects, but cyprolidol is less effective in humans.
Cyprodiol: Another compound with similar structural features but different pharmacological properties.
Bupropion: While bupropion is a norepinephrine/dopamine reuptake inhibitor, cyprolidol’s mechanism involves modulation of serotonin and norepinephrine
Cyprolidol’s unique profile, including its effects on blood pressure and its specific interactions with neurotransmitter systems, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H19NO |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
diphenyl-(2-pyridin-4-ylcyclopropyl)methanol |
InChI |
InChI=1S/C21H19NO/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16/h1-14,19-20,23H,15H2 |
InChI Key |
KPUSUIKQQCFQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4 |
Origin of Product |
United States |
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